molecular formula C21H30N2O5 B13469936 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

Cat. No.: B13469936
M. Wt: 390.5 g/mol
InChI Key: ZWNWPKRUZCXBTR-UHFFFAOYSA-N
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Description

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octan-4-yl]carbamate is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octan-4-yl]carbamate typically involves multiple steps One common method includes the protection of an amine group with a Boc group, followed by the formation of the bicyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the benzyl or bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or reduced bicyclic structures.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc protecting group allows for selective deprotection, enabling researchers to investigate specific biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure may impart unique pharmacokinetic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions. The bicyclic structure may interact with biological targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate: This compound features a cyclopropyl ring instead of a bicyclic structure, leading to different reactivity and applications.

    tert-Butyloxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group but differ in their core structures, resulting in varied chemical properties and uses.

Uniqueness

The uniqueness of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a versatile scaffold for the synthesis of novel compounds.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

InChI

InChI=1S/C21H30N2O5/c1-19(2,3)28-17(24)22-14-21-11-9-20(10-12-21,15-27-21)23-18(25)26-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

ZWNWPKRUZCXBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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